H-Ala-Phe-Pro-pNA
Übersicht
Beschreibung
H-Ala-Phe-Pro-pNA is a useful research compound. Its molecular formula is C23H27N5O5 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
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Wissenschaftliche Forschungsanwendungen
Forschung zu Parodontitis
H-Ala-Phe-Pro-pNA: wird als Substrat für Prolyl-Tripeptidyl-Aminopeptidasen verwendet, Enzyme, die von Parodontitis-Erregern wie Porphyromonas gingivalis und Prevotella nigrescens stammen . Diese Krankheitserreger spielen eine wichtige Rolle bei der Erforschung von Parodontitis. Das Verständnis ihrer enzymatischen Aktivität kann zu besseren diagnostischen und therapeutischen Strategien führen.
Hydrolyse von Nahrungsproteinen
In der Lebensmittelindustrie ist diese Verbindung für die Untersuchung der Hydrolyse von Proteinen wichtig. Sie dient als Substrat für Exopeptidasen wie PepX und PepN aus Lactobacillus helveticus, die für den Abbau von Nahrungsproteinen in Peptide und Aminosäuren entscheidend sind und so den Geschmack und die Verdaulichkeit verbessern .
Enzymkinetik und Inhibition
This compound: wird verwendet, um die Enzymkinetik zu untersuchen, insbesondere um die Substratinhibition von Aminopeptidase N (PepN) und die Produktinhibition von PepX und PepN zu verstehen. Diese Forschung ist entscheidend für die Entwicklung von Enzyminhibitoren, die als Medikamente oder in biotechnologischen Anwendungen eingesetzt werden können .
Reaktivierungsstudien mit Metallionen
Die Verbindung spielt auch eine wichtige Rolle bei der Untersuchung der Reaktivierung von Apo-Enzymen, wie zum Beispiel der Zn^2±-abhängigen PepN, die durch verschiedene Metallionen reaktiviert werden kann. Dies hat Auswirkungen auf das Verständnis der Enzymfunktion und die Entwicklung von Metalloenzym-Inhibitoren oder -Aktivatoren .
Synergie bei der Casein-Hydrolyse
Die Forschung hat gezeigt, dass This compound verwendet werden kann, um den synergistischen Effekt von PepX und PepN bei der Casein-Hydrolyse zu demonstrieren. Diese Synergie kann den Hydrolysegrad deutlich erhöhen, was für die Herstellung von Proteinhydrolysaten mit spezifischen Nährwert- oder funktionellen Eigenschaften von Vorteil ist .
Protease-Assays
Diese Verbindung dient als Substrat in Protease-Assays für verschiedene Enzyme, darunter Cathepsin G, Serinprotease Subtilisin Carlsberg (SC), neutrophile Elastase, Trypsin und Chymotrypsin. Diese Assays sind unerlässlich, um die Aktivität und Spezifität von Proteasen sowohl in klinischen als auch in Forschungsumgebungen zu charakterisieren .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound verwendet, um die Aktivität von Peptidyl-Prolyl-cis-trans-Isomerasen (PPIasen) zu untersuchen, die wichtig für die Proteinfaltung sind. Inhibitoren von PPIasen wie FK-506-bindenden Proteinen (FKBPs) und Cyclophilinen haben therapeutisches Potenzial bei verschiedenen Krankheiten .
Enzymstabilität und -funktion
Die Verbindung ist entscheidend für die Beurteilung der Temperaturstabilität von Enzymen wie PepX und PepN, was für ihre Anwendung in industriellen Prozessen, die hohe Temperaturen erfordern, von entscheidender Bedeutung ist. Sie hilft auch, die komplementären Substratspezifitäten dieser Enzyme zu verstehen .
Biochemische Analyse
Biochemical Properties
H-Ala-Phe-Pro-pNA plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. One of the primary enzymes that interact with this compound is tripeptidyl peptidase. This enzyme cleaves the peptide bond between the proline and p-nitroaniline, releasing p-nitroaniline, which can be measured spectrophotometrically due to its yellow color. The interaction between this compound and tripeptidyl peptidase is specific and allows for the assessment of enzyme activity in various experimental conditions .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular assays, the hydrolysis of this compound by enzymes such as tripeptidyl peptidase can be used to monitor enzyme activity and study the regulation of proteolysis. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteolytic enzymes, which are essential for protein turnover and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This process is facilitated by the binding of this compound to the active site of the enzyme, where specific amino acid residues catalyze the hydrolysis reaction. The release of p-nitroaniline can be quantitatively measured, providing insights into enzyme kinetics and inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored as a powder at -20°C for up to three years, but its stability decreases in solution. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month to maintain its activity. Repeated freeze-thaw cycles should be avoided to prevent degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may effectively serve as a substrate for proteolytic enzymes without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as tripeptidyl peptidase, which cleaves the peptide bond and releases p-nitroaniline. This interaction is crucial for studying enzyme kinetics and understanding the regulation of proteolytic pathways. The metabolic flux and levels of metabolites can be influenced by the activity of this compound in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its availability as a substrate for proteolytic enzymes. Understanding the transport and distribution mechanisms is essential for optimizing experimental conditions and interpreting results .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization is important for ensuring that this compound is available to interact with proteolytic enzymes and participate in biochemical reactions .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGBDVGAFWEAH-YSSFQJQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of H-Ala-Phe-Pro-pNA in studying Porphyromonas gingivalis?
A1: this compound serves as a substrate for the enzyme prolyl tripeptidyl peptidase (PTP) produced by Porphyromonas gingivalis []. Researchers can analyze the breakdown of this compound by PTP to determine the enzyme's activity levels and characterize its properties. This information is valuable for understanding the pathogenesis of P. gingivalis, a bacterium implicated in periodontal disease.
Q2: The research mentions PTP is a "serine enzyme." How does this relate to this compound?
A2: The classification of PTP as a "serine enzyme" means it utilizes a serine amino acid residue within its active site to facilitate the breakdown of substrates like this compound. The researchers confirmed this by demonstrating that PTP activity was inhibited by compounds known to target serine enzymes, such as Pefabloc SC, diisopropyl fluorophosphate, and 3,4–dichloroisocoumarin []. This knowledge can be used to design more specific inhibitors that could potentially target PTP activity in P. gingivalis.
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